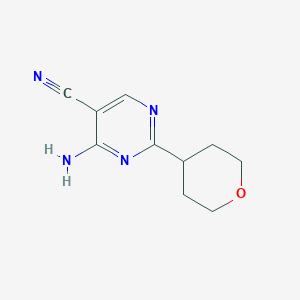
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile” is a chemical compound with the CAS Number: 1484489-45-3 . It has a molecular weight of 204.23 . The IUPAC name for this compound is 4-amino-2-tetrahydro-2H-pyran-4-yl-5-pyrimidinecarbonitrile . It is usually in powder form .
Synthesis Analysis
The synthesis of “4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile” and its derivatives has been reported in several studies . These compounds were designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) .Molecular Structure Analysis
The InChI code for “4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile” is 1S/C10H12N4O/c11-5-8-6-13-10 (14-9 (8)12)7-1-3-15-4-2-7/h6-7H,1-4H2, (H2,12,13,14) .Physical And Chemical Properties Analysis
“4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile” is a powder that is stored at room temperature . It has a molecular weight of 204.23 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Pyrimidine derivatives, including 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile , have been explored for their potential as antimicrobial agents. Their structural diversity allows for the synthesis of compounds that can target a range of microbial pathogens, offering a promising avenue for the development of new antibiotics .
Anticancer Therapeutics
The pyrimidine core is a common feature in many anticancer drugs. Research into 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile may reveal its utility in cancer treatment, either as a standalone agent or as part of a combination therapy to enhance efficacy and reduce resistance .
CNS-Active Agents
Due to the importance of pyrimidines in the central nervous system (CNS), derivatives like 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile are being studied for their potential as CNS-active agents. This includes applications in neurodegenerative diseases, psychiatric disorders, and pain management .
Anti-Inflammatory and Analgesic
The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the treatment of chronic pain and inflammatory conditions4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile could be part of new formulations aimed at these conditions .
Antiviral Research
Pyrimidine compounds have shown promise in antiviral research. The exploration of 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile could lead to the development of novel antiviral medications, particularly important in the face of emerging viral threats .
Diabetes Mellitus Management
The versatility of pyrimidine-based drugs extends to metabolic disorders like diabetes mellitus. Research into 4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile may uncover new pathways for managing blood sugar levels and treating diabetes-related complications .
Antioxidant Properties
Oxidative stress is implicated in various diseases, and antioxidants play a crucial role in mitigating this damage4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile may possess antioxidant properties that could be harnessed in therapeutic applications .
Drug Synthesis and Bioisosterism
Pyrimidine derivatives are valuable in drug synthesis, serving as bioisosteres for phenyl and other aromatic systems4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile could be used to improve the medicinal chemistry properties of new drug candidates .
Zukünftige Richtungen
The future directions for “4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile” and its derivatives could involve further investigation of their kinase inhibitory activities against EGFR WT and EGFR T790M . Additionally, their cytotoxic compounds could be subjected to further investigation for their promising IC 50 values against various cancer cell lines .
Eigenschaften
IUPAC Name |
4-amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-5-8-6-13-10(14-9(8)12)7-1-3-15-4-2-7/h6-7H,1-4H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAUEQXTKAUXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC=C(C(=N2)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(oxan-4-yl)pyrimidine-5-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3,5-Dimethylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2974654.png)
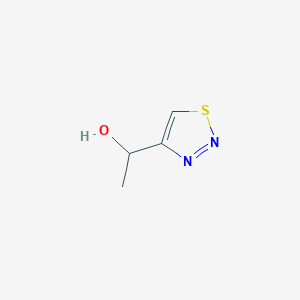
![4-(tert-butyl)-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2974658.png)
![(2-Ethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2974659.png)
![N-(1,3-benzothiazol-2-yl)-2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2974661.png)
![4-[3-(4,5-Dimethyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanoyl]morpholine-3-carbonitrile](/img/structure/B2974662.png)
![ethyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2974663.png)


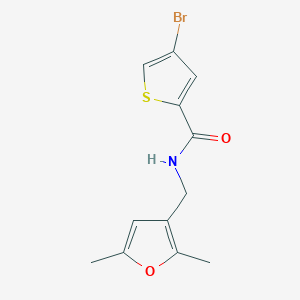
![N-(3-Methoxyphenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2974671.png)
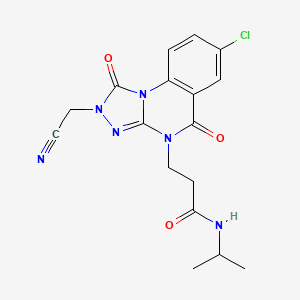
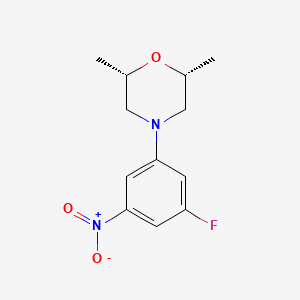
![1-[3-(3-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2974677.png)